

Application of GSK-1440115 in Respiratory Research

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Compound of Interest		
Compound Name:	GSK-1440115	
Cat. No.:	B1672353	Get Quote

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Introduction

GSK-1440115 is a potent and selective, orally active antagonist of the urotensin-II (U-II) receptor (UT receptor).[1] Urotensin-II is a cyclic peptide with potent vasoconstrictor and bronchoconstrictor properties, and it has been implicated in the pathophysiology of various cardiovascular and respiratory diseases, including asthma and chronic obstructive pulmonary disease (COPD).[2] This document provides detailed application notes and protocols for the use of **GSK-1440115** in respiratory research, based on available preclinical and clinical data.

Mechanism of Action

GSK-1440115 acts as a competitive antagonist at the urotensin-II receptor, a G-protein coupled receptor. By blocking the binding of urotensin-II to its receptor, **GSK-1440115** is intended to inhibit the downstream signaling pathways that lead to airway smooth muscle contraction and proliferation, key features in asthma and COPD.

Signaling Pathway

The binding of urotensin-II to its receptor on airway smooth muscle cells activates a Gq alpha subunit, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, leading to the release of stored calcium ions

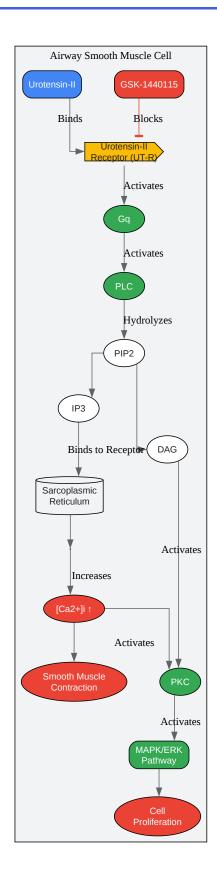


Methodological & Application

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(Ca2+) into the cytoplasm. The increased intracellular Ca2+ and DAG together activate protein kinase C (PKC), which, along with other pathways such as the MAPK/ERK pathway, contributes to smooth muscle contraction and cellular proliferation. **GSK-1440115** blocks the initiation of this cascade by preventing U-II binding.





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Caption: Urotensin-II Signaling Pathway in Airway Smooth Muscle Cells.





Data Presentation

Table 1: In Vitro Activity of GSK-1440115

Parameter	Value	Species	Assay
Ki	2.3 nM	Human (recombinant)	Radioligand Binding Assay
Ki	4.6 nM	Human (native)	Radioligand Binding Assay

Note: Data extracted from preclinical characterization studies.

Table 2: Pharmacokinetic Parameters of GSK-1440115 in

Healthy Volunteers (Single 50 mg Oral Dose)

Parameter	Value (Fasted)	Value (Fed)
Tmax (median, hours)	2.0	4.0
Cmax (mean, ng/mL)	35	103
AUC (mean, ng*h/mL)	148	486

Table 3: Pharmacokinetic Parameters of GSK-1440115 in Asthmatic Patients (Single 750 mg Oral Dose with Food)

Parameter	Value
Tmax (range, hours)	2 - 6
Terminal Half-life (approx., hours)	2

Table 4: Clinical Efficacy of GSK-1440115 in Asthmatic Patients (Single 750 mg Dose)



Parameter	Placebo	GSK-1440115	Change from Placebo
FEV1 (L, mean)	2.83	2.80	-0.03
PC20 (mg/mL, geometric mean)	1.8	2.1	0.3 doubling dose increase

FEV1: Forced Expiratory Volume in 1 second; PC20: Provocative concentration of methacholine causing a 20% fall in FEV1.

Experimental Protocols

Protocol 1: In Vitro Urotensin-II Receptor Binding Assay (Representative Protocol)

Objective: To determine the binding affinity (Ki) of GSK-1440115 for the urotensin-II receptor.

Materials:

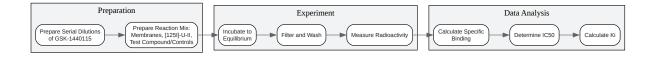
- GSK-1440115
- [125I]-Urotensin-II (Radioligand)
- Cell membranes expressing the human urotensin-II receptor (recombinant or native)
- Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4)
- Non-specific binding control (e.g., unlabeled Urotensin-II at a high concentration)
- Glass fiber filters
- Scintillation counter and fluid

Procedure:

• Prepare serial dilutions of **GSK-1440115** in binding buffer.



- In a microplate, combine the cell membranes, [125I]-Urotensin-II, and either **GSK-1440115**, binding buffer (for total binding), or non-specific binding control.
- Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.
- Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
- Wash the filters with ice-cold binding buffer to remove unbound radioligand.
- Place the filters in scintillation vials with scintillation fluid.
- Measure the radioactivity on the filters using a scintillation counter.
- Calculate specific binding by subtracting non-specific binding from total binding.
- Determine the IC50 of GSK-1440115 from the competition binding curve.
- Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is
 the concentration of the radioligand and Kd is its dissociation constant.



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Caption: Workflow for a competitive radioligand binding assay.

Protocol 2: Clinical Trial Protocol for Assessing the Efficacy of GSK-1440115 in Asthma (Phase Ib)

Objective: To assess the safety, tolerability, pharmacokinetics, and efficacy of a single oral dose of **GSK-1440115** in patients with mild to moderate asthma.



Study Design: A randomized, single-blind, placebo-controlled, two-period crossover study.

Participants: 12 patients with mild to moderate asthma.

Inclusion Criteria (abbreviated):

- Diagnosis of asthma.
- Baseline FEV1 ≥ 70% of predicted.
- Demonstrated airway hyperresponsiveness to methacholine (PC20 ≤ 16 mg/mL).

Exclusion Criteria (abbreviated):

- · Respiratory tract infection within 4 weeks.
- Use of long-acting beta-agonists or oral corticosteroids.

Treatment:

- Single oral dose of 750 mg **GSK-1440115** or placebo, administered with a standard meal.
- A washout period of at least 7 days between treatment periods.

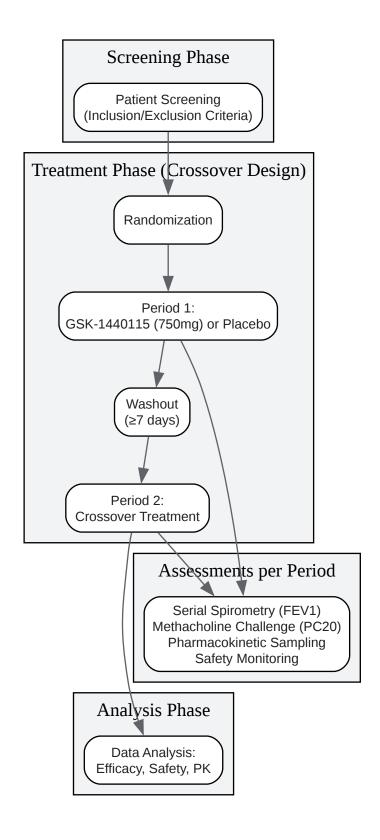
Experimental Workflow:

- Screening: Assess eligibility, including baseline spirometry and a methacholine challenge.
- Treatment Period 1:
 - Administer a single oral dose of **GSK-1440115** (750 mg) or placebo.
 - Perform serial spirometry to measure FEV1 at predose and at multiple time points postdose.
 - Conduct a methacholine challenge 4 hours post-dose to determine PC20.
 - Collect blood samples for pharmacokinetic analysis at predose and multiple time points post-dose.



- Monitor for adverse events.
- Washout Period: At least 7 days.
- Treatment Period 2:
 - Crossover to the alternate treatment (placebo or GSK-1440115).
 - Repeat all procedures from Treatment Period 1.
- Follow-up: Monitor for any late-onset adverse events.





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Caption: Workflow for the Phase Ib clinical trial of GSK-1440115 in asthma.



Conclusion

GSK-1440115 is a well-characterized urotensin-II receptor antagonist that has been evaluated in early-phase clinical trials for asthma. While it was found to be safe and well-tolerated, it did not demonstrate efficacy as an acute bronchodilator in the patient population studied.[3] The preclinical data suggest a potential role for the urotensin-II pathway in airway smooth muscle function, and **GSK-1440115** remains a valuable tool for researchers investigating the role of this pathway in respiratory diseases. The provided protocols and data serve as a guide for the design of future preclinical and clinical studies involving urotensin-II receptor antagonists.

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References

- 1. researchgate.net [researchgate.net]
- 2. The network map of urotensin-II mediated signaling pathway in physiological and pathological conditions PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
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